

# Characterization of Yttrium Nitride (YN) Films Using XPS and XRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Yttrium nitride	
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### **Abstract**

Yttrium Nitride (YN) thin films are emerging as materials of significant interest in various technological applications, including semiconductor devices and wear-resistant coatings, owing to their desirable electronic and mechanical properties. A thorough understanding of the film's composition, chemical states, and crystal structure is paramount for optimizing its performance. This application note provides a detailed protocol for the characterization of YN thin films using X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD). XPS is employed to determine the elemental composition and chemical bonding states at the film's surface, while XRD is utilized to identify the crystallographic structure and phase purity. This document is intended for researchers, scientists, and professionals in the field of materials science and drug development who are engaged in the synthesis and characterization of thin films.

### Introduction

Yttrium nitride is a hard, refractory material with a high melting point.[1] As a thin film, its properties are highly dependent on the synthesis conditions, which can influence its stoichiometry, impurity levels, and crystal structure.[1] Characterization of these properties is therefore essential for quality control and for establishing structure-property relationships. XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information, making it ideal for analyzing the composition of thin films and identifying surface contamination or oxidation.[2][3] XRD is a powerful non-destructive technique for determining the crystal structure, phase, preferred orientation, and other structural parameters of crystalline



materials.[4][5][6] This note details the experimental protocols for both techniques and presents expected quantitative data for YN films.

## Experimental Protocols

## YN Film Synthesis: Reactive Magnetron Sputtering

A common method for depositing YN thin films is reactive magnetron sputtering from a metallic yttrium target in a nitrogen-containing atmosphere.[7][8][9]

#### Protocol:

- Substrate Preparation: Begin with a clean substrate, such as a Si(100) wafer. The substrate should be ultrasonically cleaned in a sequence of acetone, isopropanol, and deionized water, and then dried with nitrogen gas.
- Vacuum Chamber: Mount the substrate onto the substrate holder in the sputtering chamber. Evacuate the chamber to a base pressure of at least  $1 \times 10^{-6}$  Torr to minimize contamination.
- Sputtering Parameters:
  - Target: High-purity yttrium (99.99%).
  - Sputtering Gas: A mixture of Argon (Ar) and Nitrogen (N<sub>2</sub>). The ratio of Ar to N<sub>2</sub> will significantly affect the stoichiometry of the film.
  - Working Pressure: Typically in the range of 1-10 mTorr.
  - Sputtering Power: DC or RF magnetron sputtering can be used. Power levels will influence the deposition rate and film properties.
  - Substrate Temperature: The substrate can be heated during deposition (e.g., up to 600 °C)
     to influence the crystallinity and microstructure of the film.[10]
- Deposition: Introduce the sputtering gases into the chamber and ignite the plasma. Deposit
  the YN film to the desired thickness.



• Cooling: After deposition, allow the substrate to cool down in a vacuum or an inert atmosphere before removal from the chamber.

## X-ray Photoelectron Spectroscopy (XPS) Analysis

#### Protocol:

- Sample Handling: Handle the YN film samples in a clean environment, preferably in a nitrogen-filled glovebox, to minimize surface contamination before introducing them into the XPS ultra-high vacuum (UHV) chamber.
- Instrumentation: Use a monochromatic Al Kα X-ray source (1486.6 eV).
- Initial Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
- High-Resolution Scans: Acquire high-resolution spectra for the Y 3d, N 1s, O 1s, and C 1s
  core levels. The O 1s and C 1s scans are important for assessing surface contamination and
  oxidation.
- Charge Correction: Due to the potential for charging on non-conductive or semiconducting films, calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.[2]
- Data Analysis:
  - Perform peak fitting and deconvolution of the high-resolution spectra to identify different chemical states.
  - Calculate the atomic concentrations of the elements from the integrated peak areas using appropriate relative sensitivity factors (RSFs).
- Depth Profiling (Optional): To analyze the bulk composition of the film and the interface with the substrate, perform depth profiling using an Ar<sup>+</sup> ion gun to sputter away the film layer by layer, acquiring XPS data at intervals.[2]

## X-ray Diffraction (XRD) Analysis



For thin film analysis, Grazing Incidence XRD (GIXRD) is often preferred over conventional Bragg-Brentano geometry to enhance the signal from the film and minimize the signal from the substrate.[4][11][12]

#### Protocol:

- Sample Mounting: Mount the YN film sample on the XRD stage, ensuring the surface is flat and at the correct height.
- Instrumentation: Use a diffractometer with a Cu K $\alpha$  radiation source ( $\lambda = 1.5406$  Å).
- GIXRD Setup:
  - Incidence Angle ( $\omega$ ): Set a fixed, small grazing incidence angle, typically between 0.5° and 2.0°.[11] The optimal angle will depend on the film thickness and density.
  - Detector Scan (2θ): Scan the detector over the desired 2θ range to collect the diffraction pattern.
- Data Acquisition: Collect the diffraction pattern with a suitable step size and dwell time to ensure good signal-to-noise ratio.
- Data Analysis:
  - Phase Identification: Compare the experimental diffraction pattern to standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards -JCPDS) to identify the crystalline phases present. YN commonly crystallizes in the rocksalt structure.[13]
  - Lattice Parameter Calculation: Determine the lattice parameter(s) from the positions of the diffraction peaks using Bragg's Law.
  - Crystallite Size Estimation: Estimate the average crystallite size from the broadening of the diffraction peaks using the Scherrer equation.

## Data Presentation Quantitative XPS Data



The following table summarizes typical binding energies for yttrium, nitrogen, and common contaminants observed in XPS analysis of yttrium-based nitride and oxide films.

Core Level	Chemical State/Bond	Binding Energy (eV)	Reference(s)
Y 3d <sub>5</sub> / <sub>2</sub>	Y-N	~156.0 - 157.0	Estimated based on related nitrides
Y-O (Y <sub>2</sub> O <sub>3</sub> )	156.4	[14]	
Y metal	156.0	[14]	_
N 1s	Y-N	~396.5 - 397.5	
Ti-N (for comparison)	396.6 - 397.4	[2]	
N-O	~400 - 404	[15]	_
O 1s	Y <sub>2</sub> O <sub>3</sub>	~529.0 - 530.0	
Surface Hydroxides (- OH)	~531.0 - 532.0		
C 1s	Adventitious Carbon (C-C, C-H)	284.8 (Reference)	[2]

Note: Binding energies can vary slightly depending on the specific film stoichiometry, crystallinity, and instrument calibration.

## **Quantitative XRD Data**

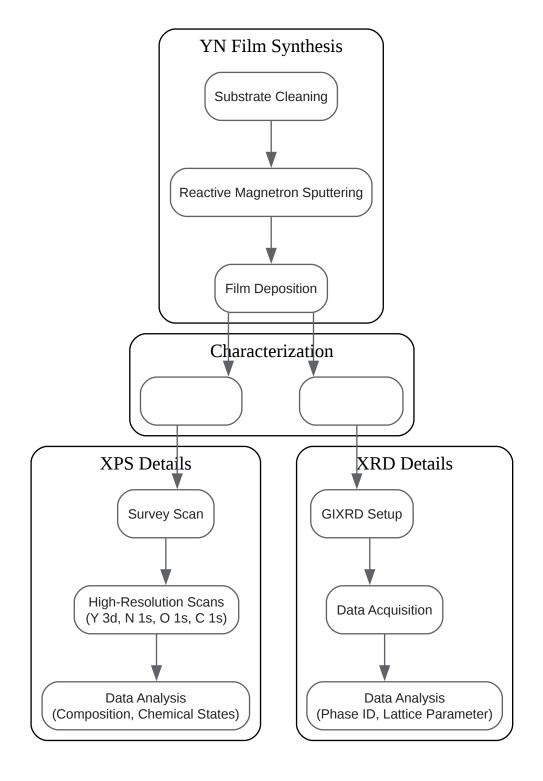
YN films typically crystallize in the cubic rock-salt structure. The following table provides the expected crystallographic data.

Crystal System	Space Group	JCPDS Card No.	Lattice Parameter (a)	Calculated Density (g/cm³)
Cubic (Rock- Salt)	Fm-3m	00-027-1031 (example)	~4.88 Å	~5.57



Note: The lattice parameter can vary depending on the stoichiometry and strain in the film.[13]

## Visualizations Experimental Workflow

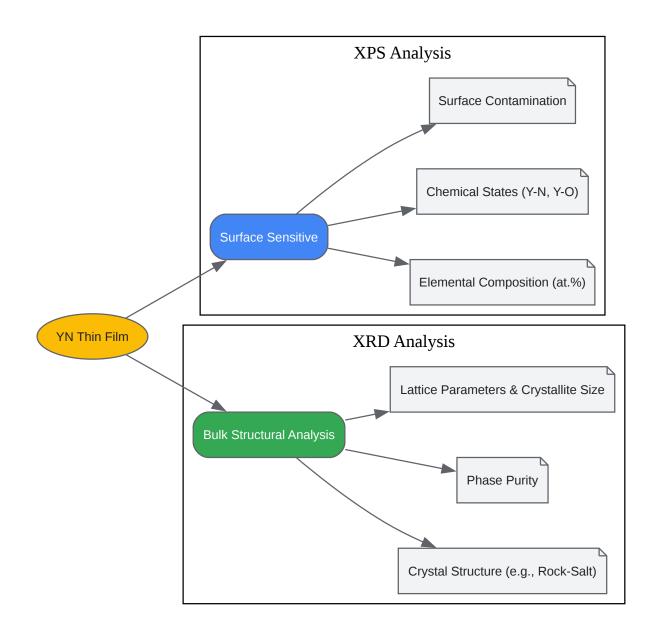




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Caption: Workflow for YN film synthesis and characterization.

## **Logic Diagram of Analysis Techniques**



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- To cite this document: BenchChem. [Characterization of Yttrium Nitride (YN) Films Using XPS and XRD Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596147#characterization-of-yn-films-using-xps-and-xrd-analysis]



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